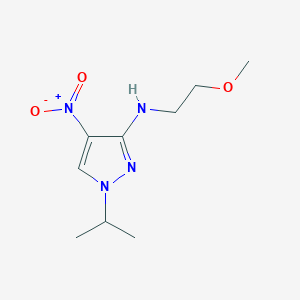
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide, commonly known as BPIP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BPIP has been shown to inhibit the activity of a number of enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. In
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those with substitutions on the imidazole ring, have been extensively reviewed for their antitumor activities. Studies show that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have progressed through preclinical testing stages due to their promising anticancer properties. This suggests that our compound of interest, with its imidazole moiety, may also hold potential in the search for new antitumor drugs (Iradyan et al., 2009).
Inhibition of p38α MAP Kinase
Imidazole scaffolds have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The detailed review of the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds indicates their importance in developing therapies for diseases where inflammation is a key factor (Scior et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are vital for the treatment of type 2 diabetes mellitus, has explored various chemical groups, including pyrimidine derivatives. Given the broad range of chemical structures reviewed for their antidiabetic potential, the structural features of our compound may offer insights into novel DPP IV inhibition mechanisms (Mendieta et al., 2011).
Central Nervous System (CNS) Acting Drugs
The exploration of functional chemical groups for the synthesis of novel CNS acting drugs has highlighted the importance of heterocycles, including pyrimidine and imidazole derivatives. These compounds exhibit a wide range of CNS effects, from depression and euphoria to convulsion, suggesting potential areas of application for our compound in the development of new CNS therapies (Saganuwan, 2017).
Future Directions
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : “Synthesis, characterization, docking study and antimicrobial activity of some novel 1,3,4-oxadiazole derivatives.” Journal of the Iranian Chemical Society, 18(8), 1867-1876. Link : “Green and Catalyst-Free Synthesis of Some New Benzo [4,5]imidazo[1,2-a]pyrimidines.” Russian Journal of Organic Chemistry, 58(4), 646-651. Link
properties
IUPAC Name |
N-benzhydryl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(30-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21)22-11-14-31(15-12-22)23-17-24(29-18-28-23)32-16-13-27-19-32/h1-10,13,16-19,22,25H,11-12,14-15H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDQZWVWQVYSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)
![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)






![(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea](/img/structure/B2585766.png)


![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)